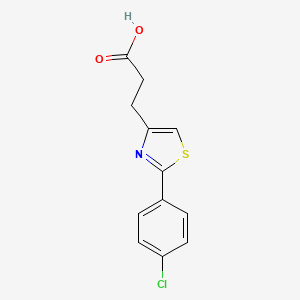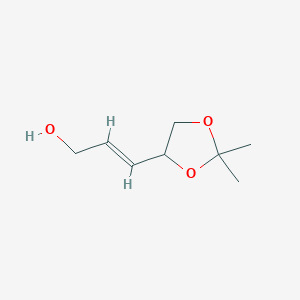
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps:
-
Quaternization Reaction: : The initial step involves the reaction of N-methylmorpholine with butyl halide (e.g., butyl bromide) to form N-methyl,butyl-morpholinium halide.
Reaction Conditions: This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
:Equation: N-methylmorpholine+Butyl halide→N-methyl,butyl-morpholinium halide
-
Anion Exchange: : The N-methyl,butyl-morpholinium halide is then subjected to an anion exchange reaction with lithium bis((trifluoromethyl)sulfonyl)imide.
Reaction Conditions: This step is typically performed in water or an organic solvent, and the product is isolated by extraction or precipitation.
:Equation: N-methyl,butyl-morpholinium halide+LiNTf2→N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide+Li halide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including distillation, crystallization, or chromatography to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the morpholinium cation, it can participate in nucleophilic substitution reactions.
Complexation Reactions: The bis((trifluoromethyl)sulfonyl)imide anion can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Metal Salts: For complexation reactions, typically under mild conditions to avoid decomposition.
Major Products
Substituted Morpholinium Compounds: From nucleophilic substitution.
Metal Complexes: From complexation reactions, which can be used in catalysis or as functional materials.
Aplicaciones Científicas De Investigación
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and stability.
Biology: Investigated for its potential in drug delivery systems and as a medium for enzymatic reactions.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mecanismo De Acción
The mechanism by which N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide exerts its effects is primarily through its ionic nature. The morpholinium cation and bis((trifluoromethyl)sulfonyl)imide anion interact with various molecular targets, including:
Enzymes: Modulating their activity by stabilizing or destabilizing specific conformations.
Metal Ions: Forming stable complexes that can act as catalysts or functional materials.
Cell Membranes: Disrupting microbial cell membranes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can be compared with other ionic liquids, such as:
N-butyl,N-methylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide: Similar in structure but with a pyrrolidinium cation instead of morpholinium.
N-ethyl,N-methylmorpholinium bis((trifluoromethyl)sulfonyl)imide: Differing by the alkyl chain length on the morpholinium cation.
1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Featuring an imidazolium cation, which offers different solubility and stability properties.
Uniqueness
This compound stands out due to its specific combination of thermal stability, low volatility, and high ionic conductivity, making it particularly suitable for high-temperature and electrochemical applications.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better leverage its potential in various fields.
Propiedades
Fórmula molecular |
C11H20F6N2O5S2 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;4-butyl-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C9H20NO.C2F6NO4S2/c1-3-4-5-10(2)6-8-11-9-7-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 |
Clave InChI |
HOZRXKYFIZZUAR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
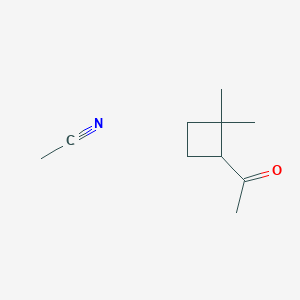
![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)

![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
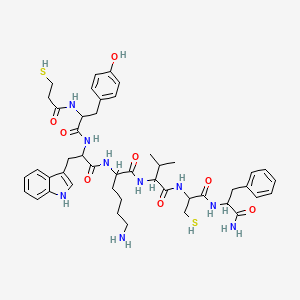
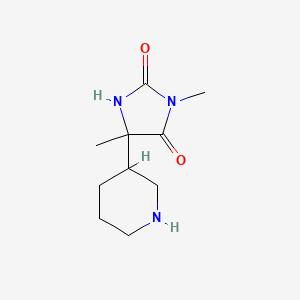
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)
